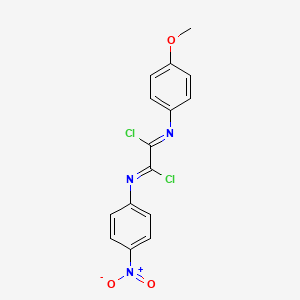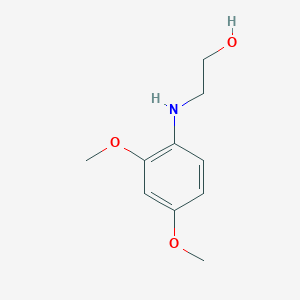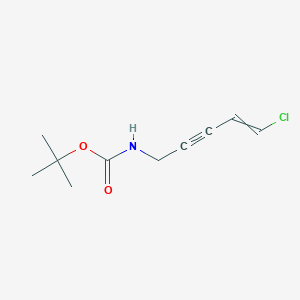![molecular formula C22H27NO2 B12523408 3-[(3R,4R)-3,4-dimethyl-1-(2-phenylethyl)piperidin-4-yl]benzoic acid CAS No. 654648-03-0](/img/structure/B12523408.png)
3-[(3R,4R)-3,4-dimethyl-1-(2-phenylethyl)piperidin-4-yl]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R,4R)-3,4-ジメチル-1-(2-フェニルエチル)ピペリジン-4-イル]安息香酸は、ジメチル基とフェニルエチル基で置換されたピペリジン環と安息香酸部分を有するユニークな構造を持つ複雑な有機化合物です。
準備方法
合成経路と反応条件
(3R,4R)-3,4-ジメチル-1-(2-フェニルエチル)ピペリジン-4-イル]安息香酸の合成は、一般的に複数段階の有機反応を伴います。一般的な合成経路の1つは、ピペリジン環の調製から始まり、その後、ジメチル基とフェニルエチル基が導入されます。最後の段階では、安息香酸部分が結合されます。 温度、溶媒、触媒などの特定の反応条件は、高い収率と純度を実現するために最適化されます .
工業的製造方法
この化合物の工業的製造には、同様の合成経路が用いられる場合がありますが、規模が大きくなります。連続フローリアクターと自動化システムを使用すると、製造プロセスの効率とスケーラビリティを向上させることができます。 さらに、結晶化やクロマトグラフィーなどの精製技術が用いられており、最終生成物が要求される仕様を満たしていることを保証しています .
化学反応の分析
反応の種類
(3R,4R)-3,4-ジメチル-1-(2-フェニルエチル)ピペリジン-4-イル]安息香酸は、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この反応は、追加の官能基を導入するか、既存の官能基を変更することができます。
還元: この反応は、特定の官能基を還元することができ、化合物の特性を変化させます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、置換反応のためのさまざまな求核剤などがあります。 温度、圧力、溶媒の選択などの反応条件は、目的の結果を得るために慎重に制御されます .
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化はヒドロキシル化誘導体を生成する可能性があり、還元は脱酸素化化合物を生成する可能性があります。 置換反応は、さまざまな官能基を持つ幅広い誘導体を生成する可能性があります .
科学研究への応用
(3R,4R)-3,4-ジメチル-1-(2-フェニルエチル)ピペリジン-4-イル]安息香酸は、いくつかの科学研究に応用されています。
化学: より複雑な分子の合成と反応機構の研究のためのビルディングブロックとして使用されます。
生物学: 生物学的経路と相互作用を調べるためのプローブとして役立ちます。
医学: 薬物開発のための前駆体など、治療上有望な用途があります。
科学的研究の応用
3-[(3R,4R)-3,4-dimethyl-1-(2-phenylethyl)piperidin-4-yl]benzoic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials
作用機序
(3R,4R)-3,4-ジメチル-1-(2-フェニルエチル)ピペリジン-4-イル]安息香酸の作用機序は、特定の分子標的との相互作用を伴います。これらの標的には、酵素、受容体、または生物学的プロセスに役割を果たす他のタンパク質が含まれる場合があります。 この化合物の構造により、これらの標的に結合し、それらの活性を調節して、さまざまな生物学的効果をもたらすことができます .
類似化合物との比較
類似化合物
類似の化合物には、次のような、さまざまな置換基を持つ他のピペリジン誘導体があります。
- (3R,4R)-3,4-ジメチル-1-(2-フェニルエチル)ピペリジン-4-イル]プロパン酸
- (3R,4R)-3,4-ジメチル-1-(2-フェニルエチル)ピペリジン-4-イル]ブタン酸 .
独自性
(3R,4R)-3,4-ジメチル-1-(2-フェニルエチル)ピペリジン-4-イル]安息香酸を際立たせているのは、独自の化学的および生物学的特性を与える特定の官能基の組み合わせです。
特性
CAS番号 |
654648-03-0 |
|---|---|
分子式 |
C22H27NO2 |
分子量 |
337.5 g/mol |
IUPAC名 |
3-[(3R,4R)-3,4-dimethyl-1-(2-phenylethyl)piperidin-4-yl]benzoic acid |
InChI |
InChI=1S/C22H27NO2/c1-17-16-23(13-11-18-7-4-3-5-8-18)14-12-22(17,2)20-10-6-9-19(15-20)21(24)25/h3-10,15,17H,11-14,16H2,1-2H3,(H,24,25)/t17-,22+/m0/s1 |
InChIキー |
ZVEGVBBCHZDLRJ-HTAPYJJXSA-N |
異性体SMILES |
C[C@H]1CN(CC[C@@]1(C)C2=CC=CC(=C2)C(=O)O)CCC3=CC=CC=C3 |
正規SMILES |
CC1CN(CCC1(C)C2=CC=CC(=C2)C(=O)O)CCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![Benzonitrile, 2-chloro-4-[(2-methoxyethyl)propylamino]-](/img/structure/B12523377.png)

![N-[2-(1-Benzylpiperidin-4-yl)ethyl]glycinamide](/img/structure/B12523385.png)


![3-(4-Chlorophenyl)-1-methylpyrrolo[2,3-b]pyrrolizin-8(1H)-one](/img/structure/B12523401.png)
![({6-Phenyl-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl}oxy)acetic acid](/img/structure/B12523403.png)
![3-[(1H-Pyrrolo[2,3-b]pyridin-3-yl)methylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B12523406.png)
